molecular formula C14H13FN2O2 B263607 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide

2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide

Cat. No. B263607
M. Wt: 260.26 g/mol
InChI Key: SUJVNLBZDKLRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. EFPC belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in the development of new drugs. It has been found to exhibit promising anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide has been shown to modulate the levels of various biomolecules in cancer cells, including proteins involved in cell cycle regulation and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide is its diverse pharmacological properties, making it a potential candidate for the treatment of various diseases. 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide has also been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective drug candidate. However, one of the limitations of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide. Another area of research could focus on elucidating the mechanism of action of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide, which could lead to the development of more effective drug candidates. Additionally, further studies could investigate the potential of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide involves a multistep process that starts with the preparation of 2-fluoropyridine-3-carboxylic acid. This is followed by the reaction of 2-fluoropyridine-3-carboxylic acid with ethylamine to obtain 2-ethoxy-3-pyridinecarboxamide. Finally, the reaction of 2-ethoxy-3-pyridinecarboxamide with 2-fluorobenzoyl chloride leads to the formation of 2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide.

properties

Product Name

2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

2-ethoxy-N-(2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13FN2O2/c1-2-19-14-10(6-5-9-16-14)13(18)17-12-8-4-3-7-11(12)15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

SUJVNLBZDKLRLJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2F

solubility

2.5 [ug/mL]

Origin of Product

United States

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